A Technical Guide to 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the heterocyclic ketone, 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one. As a member of the quinoxaline family—a scaffold of significant interest in medicinal chemistry—this molecule holds potential for applications in drug discovery and development. This document delineates the systematic nomenclature and structural features of the compound. A robust, transition-metal-free synthetic protocol is proposed, leveraging a Minisci-type radical acylation reaction for efficient C-H functionalization of the quinoxaline core. Furthermore, we detail the requisite spectroscopic techniques for structural verification, establishing a self-validating framework for its synthesis. The guide culminates in a discussion of the extensive biological activities associated with quinoxaline derivatives, particularly their role as kinase inhibitors in oncology, thereby contextualizing the therapeutic promise of this specific molecule. This paper is intended for researchers, chemists, and professionals in the field of drug development.
Nomenclature and Structural Elucidation
The compound in focus is systematically named 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one . This nomenclature precisely describes its molecular architecture:
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Ethanone: A two-carbon acyl group with a ketone at position 1.
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1-(4-Methoxyphenyl)-: The carbonyl carbon (C1) of the ethanone is substituted with a phenyl ring bearing a methoxy group at its para (position 4) location.
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-2-(quinoxalin-2-yl): The alpha-carbon (C2) of the ethanone is attached to the C2 position of a quinoxaline ring system.
The quinoxaline moiety itself is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring. The unique electronic properties of this nitrogen-containing scaffold are central to the diverse biological activities exhibited by its derivatives.
Caption: Chemical structure of 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one.
Physicochemical Properties
A molecule's physicochemical profile is critical for predicting its pharmacokinetic and pharmacodynamic behavior. The properties for 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one, predicted using computational methods, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₂ | (Calculated) |
| Molecular Weight | 278.31 g/mol | (Calculated) |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar S.A. | 54.7 Ų | [1] |
Proposed Synthesis via Minisci-Type C-H Acylation
The direct functionalization of heteroaromatic C-H bonds is a cornerstone of modern synthetic efficiency. For the synthesis of the target molecule, we propose a transition-metal-free Minisci-type reaction. This approach involves the generation of an acyl radical from an aldehyde, which then adds to the electron-deficient quinoxaline ring.
Rationale and Mechanistic Insight
The Minisci reaction is a powerful tool for the alkylation or acylation of electron-deficient heterocycles.[2] The quinoxaline ring, particularly when protonated, is sufficiently electron-poor to be susceptible to nucleophilic radical attack, with a preference for the C2 position.
The proposed reaction employs potassium persulfate (K₂S₂O₈) as an oxidant to generate an acyl radical from 2-(4-methoxyphenyl)acetaldehyde. The reaction is initiated by the thermal decomposition of the persulfate ion into sulfate radicals (SO₄⁻•). These radicals abstract the aldehydic hydrogen atom, yielding an acyl radical. This radical then adds to the protonated quinoxaline, forming a radical cation intermediate. A final oxidation step and deprotonation rearomatize the ring to yield the final product. The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can facilitate the reaction.[2] This method avoids the use of transition metals, making it more cost-effective and environmentally benign.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the acylation of quinoxalines.[2]
Materials:
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Quinoxaline (1.0 equiv)
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2-(4-Methoxyphenyl)acetaldehyde (2.0 equiv)
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Potassium persulfate (K₂S₂O₈) (3.0 equiv)
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Tetrabutylammonium bromide (TBAB) (0.3 equiv)
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Trifluoroacetic acid (TFA) (2.0 equiv)
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Acetonitrile (CH₃CN) and Water (H₂O) in a 1:1 ratio
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add quinoxaline (1.0 mmol, 130.1 mg) and 2-(4-methoxyphenyl)acetaldehyde (2.0 mmol, 300.4 mg).
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Solvent Addition: Add acetonitrile (5 mL) and water (5 mL) to the flask. Stir the mixture to dissolve the reactants.
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Reagent Addition: Add tetrabutylammonium bromide (0.3 mmol, 96.7 mg), followed by the slow addition of trifluoroacetic acid (2.0 mmol, 150 µL) to protonate the quinoxaline.
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Initiation: Gently heat the mixture to 80 °C. Add potassium persulfate (3.0 mmol, 811 mg) portion-wise over 15 minutes. Causality Note: Portion-wise addition maintains a steady concentration of the oxidant and controls the reaction rate, preventing potential side reactions.
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Reaction Monitoring: Allow the reaction to stir at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Self-Validation: The disappearance of the quinoxaline spot and the appearance of a new, less polar product spot indicates reaction progression.
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Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate as the eluent.
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Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one.
Spectroscopic Characterization for Structural Validation
To ensure the integrity of the synthesized compound, a thorough spectroscopic analysis is required. The expected data serves as a benchmark for structural confirmation.
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¹H NMR (Proton NMR):
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Quinoxaline Protons: Expect complex multiplets in the aromatic region (δ 7.7-8.5 ppm) corresponding to the protons on the quinoxaline ring. A distinct singlet for the proton at the C3 position should also be visible.
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Methoxyphenyl Protons: Two doublets (an AA'BB' system) are expected in the aromatic region (δ 6.9-7.9 ppm) for the protons on the 4-methoxyphenyl ring.
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Methoxy Protons: A sharp singlet around δ 3.8 ppm, integrating to three protons (–OCH₃).
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Methylene Protons: A singlet corresponding to the two protons of the ethanone linker (–CH₂–) is expected, likely in the range of δ 4.0-4.5 ppm.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbon: A characteristic peak in the downfield region (δ 190-200 ppm) for the ketone (C=O).
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Aromatic Carbons: Multiple signals in the δ 114-165 ppm range corresponding to the carbons of the quinoxaline and methoxyphenyl rings. The carbon attached to the methoxy group will be significantly downfield.
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Methylene Carbon: A signal for the –CH₂– linker, expected around δ 45-55 ppm.
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Methoxy Carbon: A signal for the –OCH₃ carbon around δ 55 ppm.
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FT-IR (Infrared Spectroscopy):
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A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the ketone.
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Absorption bands around 1500-1600 cm⁻¹ for C=C and C=N stretching in the aromatic rings.
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Bands in the 2850-3100 cm⁻¹ region for aromatic and aliphatic C-H stretching.
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A distinct C-O stretching band for the methoxy ether around 1250 cm⁻¹ .
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HRMS (High-Resolution Mass Spectrometry):
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The calculated exact mass for C₁₇H₁₄N₂O₂ is 278.1055 . HRMS analysis should show a molecular ion peak [M+H]⁺ at m/z 279.1128, confirming the molecular formula.
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Applications in Medicinal Chemistry and Drug Development
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[3] This versatility stems from the ability of the quinoxaline ring to participate in π-π stacking, hydrogen bonding, and other interactions with biological targets.
Known Biological Activities of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant potential as:
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Anticancer Agents: Many quinoxaline-based molecules function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] Targets include VEGFR, PDGFR, and EGFR.[4]
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Antimicrobial Agents: The scaffold is present in compounds with potent antibacterial and antifungal properties.[5]
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Antiviral Agents: Certain derivatives have shown efficacy against various viruses, including respiratory pathogens.[6]
Potential Mechanism of Action: Kinase Inhibition
Given the prevalence of quinoxalines as kinase inhibitors, it is plausible that 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one could target similar pathways. For instance, Vascular Endothelial Growth Factor Receptor (VEGFR) is a key target in anti-angiogenic cancer therapy. The quinoxaline core can act as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain and preventing the phosphorylation cascade that leads to endothelial cell proliferation and migration. The methoxyphenyl and ethanone moieties would occupy adjacent hydrophobic pockets, influencing binding affinity and selectivity.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by the title compound.
Conclusion and Future Directions
1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one is a structurally interesting compound that combines the privileged quinoxaline scaffold with a substituted acetophenone moiety. The synthetic route proposed herein offers an efficient and modern approach to its synthesis, avoiding the use of heavy metals. The well-established and diverse biological profile of related quinoxaline derivatives, particularly as kinase inhibitors, provides a strong rationale for investigating the therapeutic potential of this specific molecule.
Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive in vitro screening against a panel of cancer cell lines and relevant protein kinases. Structure-activity relationship (SAR) studies, involving modification of the methoxyphenyl ring and the ethanone linker, could lead to the optimization of potency and selectivity, paving the way for the development of novel therapeutic agents.
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